molecular formula C12H17NO B1468558 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol CAS No. 1341583-66-1

1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol

Cat. No.: B1468558
CAS No.: 1341583-66-1
M. Wt: 191.27 g/mol
InChI Key: HBKDBTPTIBKTPT-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the azetidine ring and a 2,5-dimethylphenylmethyl group attached to the nitrogen atom. Azetidines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amine with an epoxide under basic conditions to form the azetidine ring.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through various methods, such as the reduction of a carbonyl group or the hydrolysis of an ester.

    Attachment of the 2,5-Dimethylphenylmethyl Group: This step involves the alkylation of the azetidine nitrogen with a suitable 2,5-dimethylphenylmethyl halide or sulfonate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial processes.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the hydroxyl group or the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, sulfonates, and strong bases.

Major Products Formed

    Oxidation: The major product is typically a ketone or aldehyde.

    Reduction: The major products include primary or secondary amines.

    Substitution: The products depend on the nature of the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azetidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol can be compared with other azetidine derivatives, such as:

    1-Benzylazetidin-3-ol: Similar structure but with a benzyl group instead of a 2,5-dimethylphenylmethyl group.

    1-(2-Methylphenyl)methylazetidin-3-ol: Similar structure but with a 2-methylphenylmethyl group.

    1-(3,5-Dimethylphenyl)methylazetidin-3-ol: Similar structure but with a 3,5-dimethylphenylmethyl group.

The uniqueness of this compound lies in the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-4-10(2)11(5-9)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKDBTPTIBKTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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